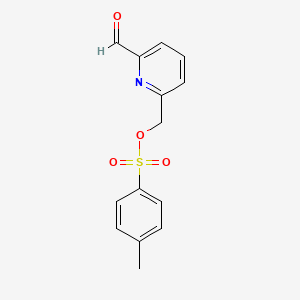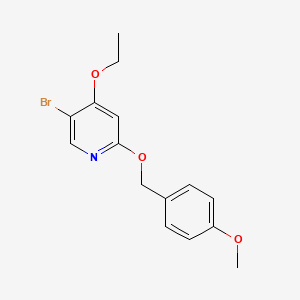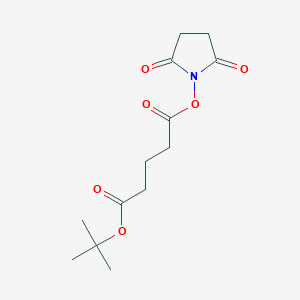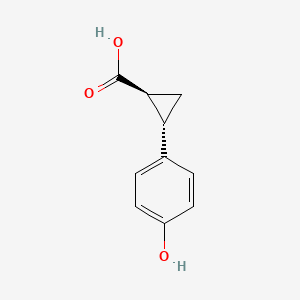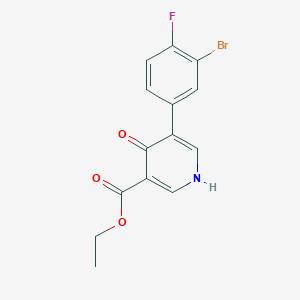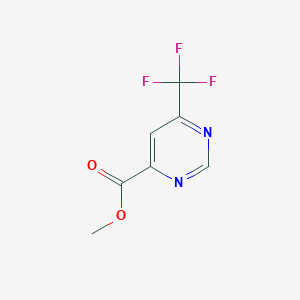
1-(2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)ethanone
Übersicht
Beschreibung
1-(2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-yl)ethanone, commonly referred to as TMT, is a heterocyclic organic compound of the pyran class. It is a cyclic ether, containing a five-membered ring composed of two carbon atoms, two oxygen atoms and one nitrogen atom. TMT has a variety of applications in scientific research, ranging from its use as a synthetic intermediate for the synthesis of other compounds, to its use as a biochemical and physiological tool. In
Wissenschaftliche Forschungsanwendungen
TMT has a variety of applications in scientific research, including its use as a synthetic intermediate for the synthesis of other compounds, as a biochemical and physiological tool, and as a drug delivery system. It can also be used in the synthesis of peptides, peptidomimetics, and other molecules. Additionally, TMT can be used in the study of lipid metabolism and membrane transport.
Wirkmechanismus
TMT acts as a proton acceptor, allowing it to form hydrogen bonds with other molecules. This property allows it to interact with other molecules, such as peptides and proteins, and to facilitate their transport across cell membranes. It can also bind to certain receptor sites, allowing it to modulate their activity.
Biochemical and Physiological Effects
TMT has been found to have a number of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, such as cytochrome P450, and to affect the activity of other proteins, such as G-protein coupled receptors. It has also been found to inhibit the activity of certain enzymes, such as protein kinases, and to modulate the activity of other proteins, such as ion channels. Additionally, TMT has been found to have an effect on the metabolism of lipids, and to affect the transport of certain molecules across cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
TMT has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and is stable in a variety of conditions. Additionally, it is non-toxic, and has a low cost. However, there are also a few limitations to its use in laboratory experiments. It can be difficult to obtain in large quantities, and its solubility in certain solvents can be limited. Additionally, its mechanism of action is not well understood, so it can be difficult to predict its effects.
Zukünftige Richtungen
There are a number of potential future directions for the use of TMT in scientific research. It could be used in the development of new drugs, peptides, peptidomimetics, and other molecules. Additionally, it could be used in the study of lipid metabolism and membrane transport, as well as in the study of enzymes and other proteins. It could also be used in the development of new drug delivery systems, and in the development of new diagnostic tests. Additionally, it could be used to study the effects of environmental toxins, and to develop new methods of drug delivery.
Eigenschaften
IUPAC Name |
1-(2,2,6,6-tetramethyloxan-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-8(12)9-6-10(2,3)13-11(4,5)7-9/h9H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSVABSOQKLCLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC(OC(C1)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



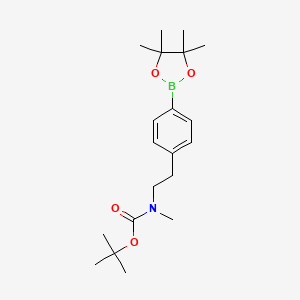
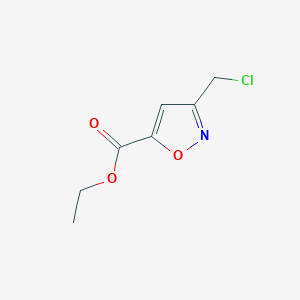

![Ethanol, 2-[(3-amino-1,2-benzisoxazol-6-yl)oxy]-](/img/structure/B1406458.png)

![4-Chloro-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1406462.png)
